molecular formula C20H22N2O B5796975 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine

1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine

Cat. No. B5796975
M. Wt: 306.4 g/mol
InChI Key: MQINQNPGLFXMEG-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, also known as MPAP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MPAP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in the regulation of intracellular calcium signaling, which is important for various physiological processes such as cell survival, neurotransmitter release, and synaptic plasticity. By binding to the sigma-1 receptor, 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine may modulate these processes and produce a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been found to have a range of biochemical and physiological effects, including neuroprotection, analgesia, and anti-inflammatory effects. In animal studies, 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been shown to protect against ischemic injury, reduce pain sensitivity, and decrease inflammation. These effects are thought to be mediated through the sigma-1 receptor, although the exact mechanisms are still being investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in various biological systems without affecting other receptors or pathways. However, one limitation of using 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine is its potential for off-target effects. Although it is highly selective for the sigma-1 receptor, it may still interact with other proteins or receptors in the cell, leading to unintended effects.

Future Directions

There are several potential future directions for research involving 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine. One area of interest is its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of these diseases, and further research may lead to the development of novel treatments.
Another potential area of research is the development of new sigma-1 receptor ligands based on the structure of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine. By modifying the structure of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, researchers may be able to develop compounds with improved selectivity, potency, and efficacy.
Conclusion:
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, or 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, is a synthetic compound that has been studied extensively for its potential applications in scientific research. 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has a range of biochemical and physiological effects, and its selectivity for the sigma-1 receptor makes it a valuable tool for investigating the role of this receptor in various biological systems. Although there are some limitations to its use, 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has the potential to lead to new treatments for neurological disorders and the development of novel sigma-1 receptor ligands.

Synthesis Methods

The synthesis of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 2-methyl-3-phenylacrylic acid chloride in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising areas of research involving 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine is its potential use as a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been found to bind selectively to the sigma-1 receptor, making it a valuable tool for investigating the role of this receptor in various biological systems.

properties

IUPAC Name

(Z)-2-methyl-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-17(16-18-8-4-2-5-9-18)20(23)22-14-12-21(13-15-22)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQINQNPGLFXMEG-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2Z)-2-methyl-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one

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